17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one, commonly referred to as Dienogest, is a synthetic steroidal progestin classified as a fourth-generation progestin. This compound exhibits potent progestagenic effects in the endometrium and possesses antiandrogenic properties. It is primarily utilized in contraceptive applications and for the treatment of conditions such as endometriosis and uterine fibroids. The compound's IUPAC name is 2-(17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile .
Dienogest is classified under synthetic progestins and is recognized for its hormonal activity. It functions by mimicking the natural hormone progesterone in the body.
The synthesis of 17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one involves several complex steps. The process typically begins with steroidal precursors and employs strong bases and specific catalysts to facilitate the formation of the desired product.
The synthesis typically requires careful control of temperature and reaction times to optimize yield and purity. Recrystallization processes often involve solvents like acetone or ethyl acetate to achieve high purity levels (less than 0.1% impurities) in the final product .
The molecular formula of 17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one is C20H25NO2. Its structure features:
Dienogest participates in various chemical reactions that modify its structure for different applications.
Reagents used in these reactions include:
The products formed depend on specific reaction conditions; for instance, oxidation may yield ketones or carboxylic acids while reduction can result in alcohols or amines .
The mechanism of action for 17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one primarily involves its interaction with progesterone receptors in target tissues.
Dienogest exhibits distinct physical and chemical properties that are critical for its function and application.
These properties influence its pharmacokinetics and bioavailability when used therapeutically .
The applications of 17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one span various fields:
The synthesis of 17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one (dienogest) has evolved significantly since its first reported preparation. Early routes, as documented in German patent applications (DD 132,497; DD 160,418), relied on multi-step sequences starting from 3-methoxy-17β-spiro-1',2'-oxirane-estra-2,5(10)-diene. This intermediate was reacted with alkali metal cyanides to form 17α-cyanomethyl-17β-hydroxy-3-enol ether derivatives, followed by acid hydrolysis, bromination, and dehydrobromination to install the Δ⁴,⁹-diene system [7] [9]. These processes suffered from lengthy transformations (5-6 steps), moderate total yields (24-32%), and environmental concerns due to stoichiometric alkali cyanide usage. A critical limitation was the formation of the genotoxic impurity 4-bromo-dienogest during bromination, requiring rigorous purification to achieve pharmacopeial standards [4] [7]. The 1990s saw improved routes via direct cyanomethylation of 3,3-ethylenedioxy-estra-5(10),9(11)-diene-17-one using cyanomethyl lithium, reducing steps and increasing yields to 80-82% (EP 0776904). However, ketal protection/deprotection cycles and residual metal impurities remained challenges for pharmaceutical manufacturing [3] [7].
Table 1: Evolution of Dienogest Synthetic Pathways
Era | Key Starting Material | Steps | Total Yield | Critical Limitations |
---|---|---|---|---|
1970s-1980s | 3-Methoxy-17β-spiro-oxirane derivative | 5-6 | 24-32% | Alkali cyanide toxicity; 4-bromo impurity |
1990s | 3,3-Ethylenedioxy-Δ⁵⁽¹⁰⁾,⁹⁽¹¹⁾-diene-17-one | 4 | 80-82% | Ketal handling; metal residues |
2000s | 3-Methoxy-Δ²,⁵⁽¹⁰⁾-diene-17-ol (V) | 4 | >90% | Bromination control; HPLC purification |
Cyanomethylation at C17 represents the pivotal step for introducing dienogest’s 17α-cyanomethyl group. Traditional methods employed nucleophilic ring-opening of 17β-spiro-epoxides with alkali cyanides (KCN/NaCN), which posed safety hazards and generated inorganic waste [7] [9]. Modern approaches leverage organometallic reagents, particularly in situ-generated cyanomethyl lithium (LiCH₂CN). This reagent, formed by reacting lithium dialkylamides with acetonitrile at -30°C to 0°C, directly attacks the C17 carbonyl of 3-methoxy-estra-2,5(10)-diene-17-one (IV) with high stereoselectivity, yielding the 17α-cyanomethyl-17β-hydroxy adduct (III) in >95% efficiency [3] [7]. Key advantages include:
Oppenauer oxidation remains the preferred method for converting the C17 alcohol of 3-methoxy-17-hydroxy-estra-2,5(10)-diene (V) to the ketone (IV), a prerequisite for cyanomethylation. This reaction employs aluminum isopropoxide [Al(OⁱPr)₃] as a catalyst and cyclohexanone as the hydride acceptor in aprotic solvents (toluene, dichloromethane) under reflux (80–110°C) [7] [9]. Critical optimizations include:
Installation of the Δ⁴ double bond in dienogest requires regioselective bromination at C4 followed by dehydrobromination. Early routes used elemental bromine (Br₂) in dichloromethane, which generated variable levels of the mutagenic impurity 4-bromo-dienogest (up to 1.5%) [7] [9]. Contemporary processes employ pyridinium tribromide (C₅H₅N·HBr₃) in pyridine/tetrahydrofuran mixtures (0–60°C), enabling controlled electrophilic addition at C4–C5 of the 17α-cyanomethyl-17β-hydroxy-estr-5(10)-en-3-one (II). Subsequent in situ dehydrobromination with excess pyridine yields the Δ⁴,⁹-diene system [4] [7]. Key advances include:
The current industrial synthesis of dienogest, as exemplified in patents WO2007066158A2 and US8314145B2, integrates four key steps: (1) Oppenauer oxidation of (V), (2) cyanomethylation of (IV), (3) acid hydrolysis of the enol ether, and (4) bromination-dehydrobromination to form (I) [4] [7] [9]. This consolidated route achieves 65–70% overall yield from compound (V) and addresses scalability through:
Table 2: Industrial Process Metrics for Modern Dienogest Synthesis
Parameter | Traditional Process (1990s) | Optimized Process (2000s) | Improvement |
---|---|---|---|
Overall Yield | 48% | 68% | +42% |
Organic Solvent Consumption | 320 L/kg | 180 L/kg | -44% |
4-Bromo Impurity Level | 0.5-1.5% | <0.02% | >98% reduction |
Total Steps | 6 | 4 | -33% |
Metal Catalyst Residues | 50-100 ppm Cr/Al | <5 ppm Al | >90% reduction |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7